2-Amino-4-chloro-6-methylpyrimidine

Beschreibung

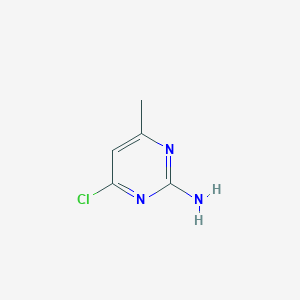

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTGVVKPLWFPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022229 | |

| Record name | 2-Amino-4-chloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5600-21-5 | |

| Record name | 2-Amino-4-chloro-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5600-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-6-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005600215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5600-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5600-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-chloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methylpyrimidin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-CHLORO-6-METHYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZBB1FM476 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-chloro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties, synthesis, and spectral data of 2-Amino-4-chloro-6-methylpyrimidine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Core Chemical and Physical Properties

This compound is a solid, white to light yellow, needle-like crystalline compound.[2] It is classified as an aminopyrimidine, with its amino group at position 2, and chloro and methyl substituents at positions 4 and 6, respectively.[2][3] The compound is known to be insoluble in water but soluble in acetic acid.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5600-21-5 | [3][4] |

| Molecular Formula | C₅H₆ClN₃ | [3][5] |

| Molecular Weight | 143.57 g/mol | [3][5] |

| Melting Point | 183-186 °C (lit.) | [2] |

| Appearance | White to light yellow needle-like crystal | [2] |

| Solubility | Insoluble in water; Soluble in acetic acid (50 mg/mL) | [2] |

| IUPAC Name | 4-chloro-6-methylpyrimidin-2-amine | [3][6] |

| InChI Key | NPTGVVKPLWFPPX-UHFFFAOYSA-N | |

| SMILES | Cc1cc(Cl)nc(N)n1 |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following table summarizes key spectral information available for this compound.

Table 2: Spectroscopic Data Summary

| Technique | Data Highlights | Source |

| ¹H NMR | Data available from instruments such as the BRUKER AC-300. | [3] |

| ¹³C NMR | Spectral data has been recorded and is available in databases. | [3] |

| Mass Spectrometry (GC-MS) | Major fragments observed at m/z 143 and 108. | [3] |

| Infrared (IR) Spectroscopy | FTIR spectra have been obtained using techniques like KBr-Pellet and ATR-Neat. | [3] |

| Raman Spectroscopy | FT-Raman spectra are available. | [3] |

Synthesis and Purification Protocols

The most commonly cited synthesis of this compound involves the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine (B160893).

Experimental Protocol: Synthesis from 2-Amino-4-hydroxy-6-methylpyrimidine[7]

-

Materials:

-

2-amino-4-hydroxy-6-methylpyrimidine (6 g)

-

Phosphorus oxychloride (POCl₃) (35 mL, freshly distilled)

-

Ice water

-

25% Aqueous ammonia (B1221849)

-

50% Ethanol

-

-

Procedure:

-

Combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine and 35 mL of freshly distilled phosphorus oxychloride in a suitable reaction vessel.

-

Reflux the mixture until the solution becomes homogeneous.

-

Once the reaction is complete, remove the excess phosphorus oxychloride under vacuum.

-

Cool the reaction mixture and carefully add the residue to ice water.

-

Adjust the pH of the resulting solution to 8 using 25% aqueous ammonia. This will cause a suspension to form.

-

Filter the suspension to collect the precipitate.

-

Wash the precipitate with water.

-

-

Purification (Recrystallization): [2][5]

-

Recrystallize the crude product from 50% ethanol.

-

Dry the purified product to a constant weight. The expected yield is approximately 3.7 g (54%).[5]

-

Logical Workflow for Synthesis

Caption: A flowchart of the synthesis and purification process.

Applications and Biological Role

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

-

Nitrification Inhibitor: It has been identified as a nitrification inhibitor, which can slow the process of ammonia oxidation in soil.[2][3]

-

Chemical Synthesis: It serves as a precursor in studies investigating the influence of chlorine substitution on the proton donor ability of the amino group in the 2-aminopyrimidine (B69317) ring.[2] Its derivatives have been synthesized and evaluated for potential anticancer activities.[7]

Relationship Between Structure and Application

Caption: Key roles and applications of the title compound.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is considered hazardous.[4]

-

Hazards: It is known to cause skin irritation and serious eye irritation.[4][8] It may also cause respiratory irritation.[3]

-

Handling: Use in a well-ventilated area is essential.[4] Standard personal protective equipment (PPE), including gloves and eyeshields, should be worn. Avoid breathing dust.

-

Storage: The compound should be kept in a dry, cool, and well-ventilated place with the container tightly closed.[4] It should be stored away from strong oxidizing agents.[4]

References

- 1. This compound | Alzchem Group [alzchem.com]

- 2. This compound | 5600-21-5 [chemicalbook.com]

- 3. This compound | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-Amino-4-chloro-6-methylpyrimidine (CAS: 5600-21-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-chloro-6-methylpyrimidine (CAS No. 5600-21-5), a key heterocyclic intermediate in modern medicinal chemistry. The document details its physicochemical properties, spectral data, and significant applications, with a particular focus on its role as a pivotal building block in the synthesis of targeted anticancer therapeutics, most notably the multi-kinase inhibitor Dasatinib. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, alongside a visualization of the critical BCR-ABL signaling pathway targeted by drugs derived from this intermediate.

Introduction

This compound is a substituted pyrimidine (B1678525) derivative whose strategic placement of functional groups—an amino group, a reactive chloro group, and a methyl group—makes it a versatile and highly valuable scaffold in organic synthesis. The pyrimidine core is a prevalent motif in numerous biologically active compounds, and the chloro-substituent at the 4-position serves as an excellent electrophilic site for nucleophilic aromatic substitution or as a handle for transition metal-catalyzed cross-coupling reactions. This reactivity is extensively exploited in the pharmaceutical industry for the construction of complex molecular architectures, particularly in the development of kinase inhibitors for oncology.[1][2] This guide consolidates the available technical data on this compound to serve as a practical resource for professionals in chemical research and drug development.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below. All quantitative data has been compiled into structured tables for clarity and ease of reference.

General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 5600-21-5 | [1][3] |

| IUPAC Name | 4-chloro-6-methylpyrimidin-2-amine | [1] |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.57 g/mol | [3] |

| Appearance | White to cream or pale yellow crystalline powder | [1] |

| Melting Point | 183-186 °C | [4] |

| Solubility | Insoluble in water; Soluble in acetic acid (50 mg/mL) | [4][5] |

| SMILES | Cc1cc(Cl)nc(N)n1 | [1] |

| InChI Key | NPTGVVKPLWFPPX-UHFFFAOYSA-N | [1] |

Spectral Data

The spectral characteristics are essential for the identification and quality control of the compound. The following data is based on the comprehensive analysis reported by Jayavarthanan et al. in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2012).[1]

Table 2.2.1: NMR Spectral Data Note: NMR chemical shifts (δ) are reported in parts per million (ppm). The data is referenced from a detailed computational and experimental study.[1]

| Nucleus | Experimental Chemical Shift (δ, ppm) |

| ¹H NMR | |

| CH₃ | 2.35 (s) |

| C-H (ring) | 6.68 (s) |

| NH₂ | 5.45 (s, br) |

| ¹³C NMR | |

| C2 (C-NH₂) | 162.8 |

| C4 (C-Cl) | 161.1 |

| C5 (C-H) | 109.5 |

| C6 (C-CH₃) | 170.2 |

| CH₃ | 23.9 |

Table 2.2.2: Key FT-IR Absorption Peaks Note: Key vibrational frequencies are reported in reciprocal centimeters (cm⁻¹). The assignments correspond to characteristic functional group vibrations.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3470 | Strong | N-H Asymmetric Stretch (NH₂) |

| 3390 | Medium | N-H Symmetric Stretch (NH₂) |

| 1650 | Strong | NH₂ Scissoring Bend |

| 1580 | Strong | C=N Ring Stretch |

| 1420 | Medium | C=C Ring Stretch |

| 845 | Weak | C-Cl Stretch |

Applications in Drug Development

The primary application of this compound in the pharmaceutical sector is as a key intermediate for the synthesis of kinase inhibitors.[1][6] The chlorine atom at the C4 position is readily displaced by amine nucleophiles, a critical step in building the core structures of many targeted therapies.

Intermediate for Dasatinib Synthesis

This compound is a precursor to a key intermediate used in the synthesis of Dasatinib , a potent oral multi-tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[7][8] The synthesis involves a nucleophilic aromatic substitution where the C4-chloro group is displaced by an amine, forming a crucial C-N bond that links the pyrimidine core to the rest of the molecule.[3]

The general synthetic logic is illustrated in the workflow diagram below.

References

- 1. Vibrational spectra, UV and NMR, first order hyperpolarizability and HOMO-LUMO analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vibrational overtone spectra: Topics by Science.gov [science.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]

- 5. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. livedna.net [livedna.net]

An In-depth Technical Guide to 2-Amino-4-chloro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-chloro-6-methylpyrimidine, a critical heterocyclic intermediate in the synthesis of a wide range of biologically active compounds. This document details its molecular structure, physicochemical properties, spectroscopic profile, and established synthesis protocols. Furthermore, it explores its reactivity, particularly in nucleophilic aromatic substitution reactions, and its significant role as a scaffold in the development of novel pharmaceutical and agrochemical agents. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.

Molecular Structure and Chemical Identity

This compound is a substituted pyrimidine (B1678525) ring, which is an aromatic heterocyclic organic compound similar to benzene. The core structure consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. In this specific molecule, the ring is functionalized with an amino group (-NH₂) at position 2, a chloro group (-Cl) at position 4, and a methyl group (-CH₃) at position 6. This unique arrangement of functional groups makes it a versatile building block in organic synthesis.[1]

The presence of the electron-withdrawing chloro group and the pyrimidine ring nitrogens makes the C4 position susceptible to nucleophilic attack, a key feature of its reactivity. The amino group, conversely, can act as a proton donor and participate in hydrogen bonding.

Table 1: Chemical Identity and Properties

| Identifier | Value | Reference |

| IUPAC Name | 4-chloro-6-methylpyrimidin-2-amine | [1][2] |

| CAS Number | 5600-21-5 | [1][3] |

| Molecular Formula | C₅H₆ClN₃ | [1][2] |

| Molecular Weight | 143.57 g/mol | [1][3] |

| Appearance | White to light yellow needle-like crystalline powder | |

| Melting Point | 183-186 °C | |

| Boiling Point | 326.0 ± 34.0 °C at 760 mmHg | |

| Solubility | Insoluble in water; Soluble in acetic acid (50 mg/mL) | |

| SMILES | Cc1cc(Cl)nc(N)n1 | |

| InChI Key | NPTGVVKPLWFPPX-UHFFFAOYSA-N | [2] |

Spectroscopic Profile

The structural features of this compound have been characterized extensively using various spectroscopic techniques. A comprehensive study involving FTIR, FT-Raman, UV-Vis, and NMR spectroscopy has been conducted, with computational analysis (DFT/B3LYP) corroborating the experimental findings.[4]

Table 2: ¹H and ¹³C NMR Spectral Data (Calculated using GIAO method)

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | |

| CH₃ | 2.35 |

| CH (ring) | 6.68 |

| NH₂ | 5.45 |

| ¹³C NMR | |

| C2 (C-NH₂) | 162.9 |

| C4 (C-Cl) | 161.4 |

| C5 (C-H) | 111.3 |

| C6 (C-CH₃) | 170.1 |

| CH₃ | 23.9 |

Note: Data is based on theoretical calculations from Jayavarthanan et al. and may vary slightly from experimental values depending on the solvent and conditions.

Table 3: Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3470 | Strong | N-H Asymmetric Stretch |

| ~3390 | Medium | N-H Symmetric Stretch |

| ~1650 | Strong | NH₂ Scissoring Mode |

| ~1580 | Strong | C=N Aromatic Stretch |

| ~1137 | Medium-Strong | C-Cl Stretch |

Note: Data is correlated from spectra of similar aminopyrimidine compounds.[5] The solid-phase FTIR spectrum for the title compound has been recorded in the 400-4000 cm⁻¹ region.[4]

Table 4: Mass Spectrometry Fragmentation Data

| m/z | Interpretation |

| 143/145 | Molecular Ion Peak [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 108 | Loss of Cl radical [M-Cl]⁺ |

Note: GC-MS data shows a prominent molecular ion peak at m/z 143 and a major fragment at m/z 108.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis from its hydroxy precursor, 2-amino-4-hydroxy-6-methylpyrimidine (B160893), via chlorination.

Materials:

-

2-amino-4-hydroxy-6-methylpyrimidine

-

Phosphorus oxychloride (POCl₃) or Phosphorous trichloride (B1173362) (PCl₃)

-

Ice water

-

25% Ammonia (B1221849) solution

-

50% Ethanol

Procedure:

-

Combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux. Continue refluxing until the mixture becomes a homogeneous solution.

-

After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.

-

Carefully cool the reaction vessel in an ice bath.

-

Slowly pour the cooled residue onto crushed ice with stirring.

-

Adjust the pH of the resulting aqueous suspension to 8 using a 25% ammonia solution.

-

Filter the resulting precipitate and wash thoroughly with cold water.

-

For purification, recrystallize the crude product from a 50% ethanol/water solution.

-

Dry the purified crystals to a constant weight. The expected product is a white to light yellow crystalline solid with a yield of approximately 54%.

Caption: Synthesis workflow for this compound.

Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine nucleophile.

Materials:

-

This compound

-

Amine nucleophile (e.g., piperidine, morpholine) (1.1-1.5 equivalents)

-

Aprotic solvent (e.g., DMF, Dioxane, or an alcohol like Propanol)

-

Base (e.g., Triethylamine (TEA), K₂CO₃) (optional, but recommended)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 equivalent) in the chosen solvent in a reaction vessel.

-

Add the amine nucleophile (1.1-1.5 equivalents).

-

If a base is used, add it to the mixture (e.g., 200 µL of TEA for a 2 mmol scale reaction).

-

Heat the reaction mixture. For microwave-assisted synthesis, temperatures of 120–140 °C for 15–30 minutes are effective.[6] For conventional heating, stir at a suitable temperature (e.g., 80 °C to reflux) for 1-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate has formed, it can be filtered. Otherwise, disperse the mixture in a saturated sodium bicarbonate solution.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product as necessary, typically by recrystallization or column chromatography.

Chemical Reactivity and Applications

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the SNAr reaction at the C4 position. The electron-deficient pyrimidine ring, activated by the electronegative chlorine atom, readily undergoes attack by a wide range of nucleophiles. This allows for the displacement of the chloride ion and the introduction of new functional groups, making it an invaluable intermediate.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Note: The DOT script above is a template. For actual rendering, image paths for chemical structures would be required.

Applications in Development

The versatility of this compound as a reactant has positioned it as a key building block in both pharmaceutical and agrochemical industries.

-

Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for antiviral and anticancer properties. For example, derivatives synthesized via SNAr have been tested for cytotoxic activity against cancer cell lines like HCT116 and MCF7 and evaluated in silico as potential inhibitors of the main protease (Mpro) of SARS-CoV-2.[6]

-

Agrochemical Chemistry : The compound is used in the formulation of herbicides and pesticides. It is a precursor for highly active sulfonylurea herbicides.

-

Biochemical Research : As a nitrification inhibitor, it is used in soil science and agricultural research to study nitrogen cycle dynamics.[1] Researchers also utilize its derivatives to investigate enzyme inhibition and metabolic pathways.

References

- 1. This compound | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | Alzchem Group [alzchem.com]

- 4. Vibrational spectra, UV and NMR, first order hyperpolarizability and HOMO-LUMO analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Amino-4-chloro-6-methylpyrimidine, a key intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations.

Overview of the Synthesis Pathway

The most common and well-established route for the synthesis of this compound is a two-step process. The first step involves the cyclocondensation of a guanidine (B92328) salt with a β-dicarbonyl compound to form the intermediate, 2-Amino-4-hydroxy-6-methylpyrimidine. The subsequent step is the chlorination of this intermediate to yield the final product.

Caption: Overall synthesis pathway of this compound.

Step 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

The initial step is a cyclization reaction between a guanidine salt (such as guanidine hydrochloride or guanidine carbonate) and a β-dicarbonyl compound. Ethyl acetoacetate (B1235776) is a commonly used β-dicarbonyl for this purpose. The reaction is typically carried out in the presence of a base.

Experimental Protocols

Several variations of the experimental protocol for this step have been reported, differing in the choice of base and solvent.

Protocol 1: Using Sodium Ethoxide in Ethanol (B145695)

This is a widely cited method for the synthesis of pyrimidine (B1678525) derivatives.

Caption: Experimental workflow for the synthesis of the intermediate using sodium ethoxide.

Detailed Methodology:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.

-

Ethyl acetoacetate is added to the sodium ethoxide solution.

-

A separate solution of guanidine is prepared by treating guanidine hydrochloride with sodium ethoxide in ethanol, followed by filtration of the precipitated sodium chloride.

-

The guanidine solution is added to the ethyl acetoacetate mixture.

-

The reaction mixture is heated under reflux for 2 hours.

-

The solvent is then evaporated to dryness.

-

The solid residue is dissolved in boiling water and acidified with glacial acetic acid.

-

Upon cooling, 2-Amino-4-hydroxy-6-methylpyrimidine precipitates and is collected by filtration.

Quantitative Data

| Reactants | Base | Solvent | Reaction Time (hours) | Yield (%) | Reference |

| Guanidine hydrochloride, Ethyl cyanoacetate | Sodium ethoxide | Ethanol | 2 | 80-82 | [1] |

| Guanidine nitrate, Methyl cyanoacetate | Sodium methoxide | Methanol | 4 | 95 | [2] |

| Guanidine carbonate, 1-cyclopropyl-butane-1,3-dione | - | Water | 5 | - |

Step 2: Synthesis of this compound

The second step involves the chlorination of the hydroxyl group of 2-Amino-4-hydroxy-6-methylpyrimidine. Phosphorus oxychloride (POCl₃) is the most commonly used chlorinating agent for this transformation.

Experimental Protocol

Caption: Experimental workflow for the chlorination of the intermediate.

Detailed Methodology:

-

2-Amino-4-hydroxy-6-methylpyrimidine is mixed with an excess of freshly distilled phosphorus oxychloride.[3]

-

The mixture is refluxed until it becomes a homogeneous solution.[3]

-

After the reaction is complete, the excess phosphorus oxychloride is removed under vacuum.[3]

-

The reaction mixture is cooled, and the residue is carefully mixed with ice water.[3]

-

The pH of the resulting suspension is adjusted to 8 with a 25% ammonia solution.[3]

-

The precipitate is collected by filtration and washed with water.[3]

-

The crude product is purified by recrystallization from 50% ethanol and dried to a constant weight.[3]

Quantitative and Analytical Data

| Parameter | Value | Reference |

| Yield | 54% | [3][4] |

| Melting Point | 188 °C (literature: 182-183 °C) | [3][4] |

| Rf Value (TLC) | 0.79 | [3][4] |

| Elemental Analysis | Found: C 41.74%, H 4.05%, N 29.35% Calculated: C 41.83%, H 4.21%, N 29.27% | [3][4] |

| Molecular Formula | C₅H₆ClN₃ | [3][4] |

| Molecular Weight | 143.57 g/mol | [4] |

Conclusion

The synthesis of this compound is a robust and well-documented process. The two-step pathway, involving an initial cyclocondensation followed by chlorination, provides a reliable method for obtaining this valuable intermediate. The experimental conditions for both steps can be adapted based on the available starting materials and desired scale of production. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Spectroscopic and Synthetic Profile of 2-Amino-4-chloro-6-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-4-chloro-6-methylpyrimidine, a key intermediate in medicinal chemistry and a known nitrification inhibitor.[1][2] This document details the available data for proton and carbon-13 nuclear magnetic resonance (¹H NMR, ¹³C NMR), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). Furthermore, it outlines the experimental protocols for these analytical techniques and the synthetic procedure for the compound itself.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.0 - 8.0 | Broad Singlet | -NH₂ |

| ~6.5 - 7.5 | Singlet | H-5 (pyrimidine ring) |

| ~2.20 | Singlet | -CH₃ |

Note: Chemical shifts can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 163.45 | C-2 (C-NH₂) |

| 162.80 | C-4 (C-Cl) |

| 157.28 | C-6 (C-CH₃) |

| 93.53 | C-5 |

| 23.57 | -CH₃ |

Note: The assignments are based on typical chemical shift ranges for substituted pyrimidines and may require further 2D NMR experiments for unambiguous confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The data below corresponds to the main absorption bands observed in the solid phase.

Table 3: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3464, 3402 | Strong | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3285 | Medium | C-H stretching (aromatic) |

| 2835 | Medium | C-H stretching (aliphatic) |

| 1651 | Strong | C=N stretching (pyrimidine ring) |

| 1582, 1546, 1469, 1438 | Medium-Strong | C=C stretching (pyrimidine ring) |

| ~1370 | Medium | C-N stretching |

| ~1263 | Medium | C-CH₃ stretching |

| ~850 | Medium | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 143 | High | [M]⁺ (Molecular ion) |

| 144 | Moderate | [M+H]⁺ (Protonated molecular ion) |

| 108 | High | [M - Cl]⁺ |

| 109 | Moderate | [M+H - Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis and synthesis of this compound.

Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound from 2-amino-4-hydroxy-6-methylpyrimidine (B160893).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-hydroxy-6-methylpyrimidine (1 equivalent) with phosphorus oxychloride (POCl₃) (excess, ~5-6 equivalents).

-

Reflux: Heat the mixture to reflux and maintain it until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). The mixture should become a homogeneous solution.

-

Removal of Excess Reagent: After completion, remove the excess phosphorus oxychloride under reduced pressure.

-

Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a base, such as 25% aqueous ammonia, to a pH of approximately 8.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as 50% ethanol, to obtain the purified this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., Bruker at 400 MHz or higher). For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is standard.

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹ using a suitable spectrometer. A background spectrum of the KBr pellet should be recorded and subtracted from the sample spectrum.

-

Alternative Method (ATR-FTIR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. Record the spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or by direct insertion for Electron Impact (EI) ionization.

-

Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the synthesis and analytical workflows.

References

2-Amino-4-chloro-6-methylpyrimidine solubility profile

An In-depth Technical Guide to the Solubility Profile of 2-Amino-4-chloro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties of this compound. Due to the limited availability of direct experimental data for this compound, this guide also includes detailed, generalized experimental protocols for determining key solubility-related parameters, empowering researchers to generate specific data as required.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Melting Point | 183-186 °C | |

| Appearance | White to light yellow needle-like crystals | [2] |

| Predicted pKa | 4.26 ± 0.10 | [3] |

| Predicted LogP | 1.2 |

Note: The pKa and LogP values are predicted and have not been experimentally verified.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and various chemical processes. The available data for this compound is primarily qualitative, with one semi-quantitative data point.

| Solvent | Solubility | Source |

| Water | Insoluble | [2] |

| Acetic Acid | 50 mg/mL (soluble) |

A structurally related compound, 2-amino-4-hydroxy-6-methylpyrimidine, is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[4]. While this suggests potential solubility of this compound in these organic solvents, experimental verification is necessary.

Experimental Protocols

To facilitate further research, the following sections detail standard methodologies for determining the key parameters of a compound's solubility profile.

Thermodynamic Solubility Determination

This protocol establishes the equilibrium solubility of a compound.

-

Sample Preparation : An excess amount of solid this compound is added to a vial containing a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Equilibration : The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : The suspension is filtered through a fine-pored filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification : The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. A calibration curve with known concentrations of the compound is used for accurate quantification.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values.

-

Instrument Calibration : A potentiometer is calibrated using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation : A solution of this compound is prepared in water, often with a co-solvent if aqueous solubility is low. The ionic strength is kept constant with a background electrolyte like KCl.

-

Titration : The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the compound.

-

Data Collection : The pH of the solution is recorded after each incremental addition of the titrant.

-

Analysis : A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

LogP Determination by Shake-Flask Method (OECD 107)

The partition coefficient (LogP) measures the lipophilicity of a compound.

-

Phase Preparation : n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Test Substance Addition : A known amount of this compound is dissolved in either the aqueous or n-octanol phase.

-

Partitioning : The two phases are combined in a vessel and shaken until equilibrium is reached.

-

Phase Separation : The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification : The concentration of the analyte in each phase is determined by a suitable analytical method.

-

Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[5]

pH-Solubility Relationship

The solubility of an ionizable compound like this compound is highly dependent on the pH of the medium. As a weak base (due to the amino group), its solubility is expected to increase in acidic conditions where it becomes protonated and forms a more soluble salt.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data is limited, the provided protocols and theoretical frameworks offer a robust starting point for comprehensive characterization of its solubility profile.

References

- 1. This compound | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5600-21-5 [chemicalbook.com]

- 3. This compound manufacturers and suppliers in india [chemicalbook.com]

- 4. 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. acdlabs.com [acdlabs.com]

Physical and chemical properties of 2-Amino-4-chloro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-4-chloro-6-methylpyrimidine. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. This document details the compound's key identifiers, physicochemical properties, spectral data, and safety information. Furthermore, it presents a detailed experimental protocol for its synthesis and a representative analytical method for its characterization. Due to its role as a versatile intermediate, this guide also includes diagrams illustrating its synthesis and analytical workflow.

Introduction

This compound is a substituted pyrimidine (B1678525) that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1][2] Its structural features, including the reactive chlorine atom and the amino group, make it a valuable precursor for creating more complex molecules with applications in the pharmaceutical and agrochemical industries.[1][2] Notably, it is recognized as a nitrification inhibitor, a property of significant interest in agriculture.[3][4] This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. All quantitative data has been compiled into structured tables for ease of reference and comparison.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 5600-21-5[5] |

| Molecular Formula | C₅H₆ClN₃[5] |

| Molecular Weight | 143.57 g/mol [5] |

| IUPAC Name | 4-chloro-6-methylpyrimidin-2-amine[6] |

| Synonyms | 2-Pyrimidinamine, 4-chloro-6-methyl-; 4-Chloro-6-methyl-2-pyrimidinamine[6] |

| InChI | InChI=1S/C5H6ClN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9)[6] |

| InChIKey | NPTGVVKPLWFPPX-UHFFFAOYSA-N[6] |

| SMILES | CC1=CC(=NC(=N1)N)Cl[6] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | White to light yellow needle-like crystals or crystalline powder. | [1] |

| Melting Point | 183-186 °C (literature) | [3] |

| Boiling Point | Data not available | |

| Solubility | Soluble in acetic acid (50 mg/mL), slightly soluble in ethanol. | [3] |

| pKa | Data not available for this specific compound. A predicted pKa for the related compound 2,4-Diamino-6-chloropyrimidine is 3.66 ± 0.10. | [7] |

Spectral Data

The following tables summarize the available spectral data for this compound.

Table 3: Spectroscopic Data

| Technique | Key Features |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 143. Key Fragment: m/z 108.[6] |

| Infrared (IR) Spectroscopy | The IR spectrum of the related compound 2-amino-4,6-dichloropyrimidine (B145751) shows characteristic peaks for N-H stretching (symmetric and asymmetric) around 3390 cm⁻¹ and 3470 cm⁻¹, respectively, and an NH₂ scissoring mode around 1650 cm⁻¹.[8] Similar peaks would be expected for the title compound. |

| UV-Vis Spectroscopy | The UV-Vis spectrum of the related compound 4-amino-6-chloro-2-methylpyrimidine (B156778) in methanol (B129727) shows absorption maxima.[9] Specific λmax values for the title compound are not detailed in the provided search results. |

| ¹H NMR Spectroscopy | While a definitive spectrum with assigned peaks is not available in the search results, one would expect signals corresponding to the methyl protons, the aromatic proton on the pyrimidine ring, and the amino protons.[6] |

| ¹³C NMR Spectroscopy | A definitive spectrum with assigned peaks is not available in the search results. One would expect signals for the methyl carbon, the three distinct aromatic carbons of the pyrimidine ring.[6] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-amino-4-hydroxy-6-methylpyrimidine (B160893).[5]

Materials:

-

2-amino-4-hydroxy-6-methylpyrimidine

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Ice

-

25% Ammonia (B1221849) solution

-

50% Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride.

-

Heat the mixture to reflux. Continue refluxing until the mixture becomes a homogeneous solution.

-

After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.

-

Cool the reaction mixture in an ice bath.

-

Carefully add crushed ice to the residue.

-

Adjust the pH of the resulting suspension to 8 using a 25% ammonia solution.

-

Filter the resulting precipitate and wash it thoroughly with water.

-

Recrystallize the crude product from 50% ethanol.

-

Dry the purified product to a constant weight.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This section outlines a general HPLC method suitable for the analysis of this compound.[10]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Newcrom R1 reverse-phase column or equivalent C18 column.

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water containing an acid modifier. For standard analysis, phosphoric acid can be used. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead.

-

Elution Mode: Isocratic or gradient elution can be employed depending on the sample complexity and desired separation.

-

Flow Rate: Typically around 1.0 mL/min for a 4.6 mm internal diameter column.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

-

Injection Volume: Dependent on the concentration of the sample solution and the sensitivity of the detector.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A flowchart of the synthesis of this compound.

Analytical Workflow

This diagram outlines a general workflow for the analysis of this compound using HPLC.

References

- 1. This compound | 5600-21-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 97 5600-21-5 [sigmaaldrich.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Multifaceted Biological Activities of 2-Amino-4-chloro-6-methylpyrimidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and various therapeutic agents. Among the vast array of pyrimidine derivatives, those based on the 2-amino-4-chloro-6-methylpyrimidine core have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds. The versatility of the this compound structure allows for facile chemical modification, leading to a wide range of derivatives with activities spanning anticancer, antimicrobial, and enzyme inhibition domains.[1][2] This document aims to serve as a valuable resource for researchers and drug development professionals by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Synthesis of this compound Derivatives

The general synthetic route to a variety of this compound derivatives involves a nucleophilic substitution reaction. The starting material, this compound, serves as a versatile building block.[2] The chlorine atom at the C4 position is susceptible to displacement by various nucleophiles, such as amines, to introduce a diverse range of substituents.

A common synthetic strategy is the microwave-assisted synthesis, which offers advantages in terms of reduced reaction times and improved yields.[3] In a typical procedure, this compound is reacted with a substituted amine in the presence of a base, such as triethylamine, in a suitable solvent like anhydrous propanol. The reaction mixture is heated under microwave irradiation for a short duration. Following the reaction, the product can be isolated and purified using standard techniques like extraction and crystallization.[3]

Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for further investigation in drug discovery programs.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of this class of compounds. Their cytotoxic effects have been evaluated against various cancer cell lines, including human colon colorectal carcinoma (HCT116) and breast cancer (MCF7) cells.[3]

Table 1: Anticancer Activity of this compound Derivatives

| Derivative | Cancer Cell Line | EC50 (µM) | Reference |

| Derivative with 4-methyl piperazine (B1678402) moiety | HCT116 | 209.17 ± 1.23 | [3] |

| MCF7 | 221.91 ± 1.37 | [3] | |

| Derivative with bromophenyl piperazine moiety | HCT116 | 89.24 ± 1.36 | [3] |

| MCF7 | 89.37 ± 1.17 | [3] | |

| Doxorubicin (Positive Control) | HCT116 | 2.0 | [3] |

| MCF7 | 0.98 | [3] |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored against a range of bacterial and fungal pathogens. The agar (B569324) well diffusion method is a common technique used to assess this activity, where the diameter of the zone of inhibition around the compound indicates its efficacy.

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

| 2-amino-4,6-diarylpyrimidine derivative 1 | Escherichia coli | 15 | [4] |

| Staphylococcus aureus | 18 | [4] | |

| 2-amino-4,6-diarylpyrimidine derivative 2 | Escherichia coli | 12 | [4] |

| Staphylococcus aureus | 16 | [4] | |

| Sparfloxacin (Standard) | Escherichia coli | 25 | [4] |

| Staphylococcus aureus | 28 | [4] |

Enzyme Inhibition

Certain derivatives of this compound have been identified as potent inhibitors of specific enzymes, highlighting their potential for therapeutic intervention in various diseases. One such enzyme is β-glucuronidase, which is implicated in conditions like colon cancer.[5][6]

Table 3: β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives

| Derivative | IC50 (µM) | Reference |

| Compound with piperazinyl substituent | 2.8 ± 0.10 | [5] |

| Compound with 4-phenyl piperazinyl substituent | Inactive | [5] |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 | [5] |

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to evaluate the antimicrobial efficacy of the synthesized compounds.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline.

-

Plate Inoculation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.

-

Well Preparation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.

-

Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

β-Glucuronidase Inhibition Assay

This assay determines the inhibitory effect of compounds on β-glucuronidase activity.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 10 µL of the test compound solution, 70 µL of acetate (B1210297) buffer (pH 5.0), and 10 µL of bovine liver β-glucuronidase solution.

-

Pre-incubation: Incubate the mixture at 37°C for 30 minutes.

-

Substrate Addition: Initiate the reaction by adding 10 µL of p-nitrophenyl-β-D-glucuronide (substrate).

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 100 µL of 0.2 M Na2CO3 solution.

-

Absorbance Measurement: Measure the absorbance of the liberated p-nitrophenol at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control.

Signaling Pathways and Mechanisms of Action

The anticancer activity of pyrimidine derivatives is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis. While the specific mechanisms for all this compound derivatives are not fully elucidated, related pyrimidine compounds are known to target various components of these pathways.

Oncogenic signaling pathways, such as the PI3K-Akt-mTOR and Ras-Raf-MEK-ERK pathways, are frequently dysregulated in cancer and play a crucial role in promoting de novo pyrimidine synthesis, which is essential for rapid cell proliferation.[7] Pyrimidine derivatives can potentially exert their anticancer effects by inhibiting key enzymes in these pathways or by interfering with the pyrimidine biosynthesis process itself.

Caption: General workflow from synthesis to biological evaluation.

Caption: Potential targets in cancer signaling pathways.

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their straightforward synthesis and the potential for diverse structural modifications make them attractive candidates for the development of novel therapeutic agents. The data presented in this guide highlight their significant potential as anticancer, antimicrobial, and enzyme inhibitory agents.

Further research should focus on elucidating the precise mechanisms of action, particularly the identification of specific molecular targets and their impact on cellular signaling pathways. Comprehensive structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these derivatives. Additionally, in vivo studies are necessary to evaluate their efficacy and safety profiles in preclinical models. The continued exploration of this chemical scaffold holds great promise for the discovery of new and effective treatments for a variety of diseases.

References

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides | MDPI [mdpi.com]

The Versatile Scaffold: A Technical Whitepaper on 2-Amino-4-chloro-6-methylpyrimidine and Its Derivatives in Drug Discovery and Beyond

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chloro-6-methylpyrimidine is a versatile heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry and agrochemical research. Its unique structural features, including a reactive chlorine atom and a nucleophilic amino group, allow for diverse chemical modifications, leading to a wide array of derivatives with significant biological activities. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of this compound and its derivatives. We delve into its utility as a key intermediate in the development of anticancer, antiviral, and kinase inhibitor drug candidates, as well as its role in the creation of modern herbicides. This whitepaper consolidates quantitative data, presents detailed experimental protocols, and visualizes key biological pathways and experimental workflows to serve as an essential resource for researchers in the field.

Core Compound: this compound

This compound is a white to light yellow crystalline solid with the molecular formula C₅H₆ClN₃.[1][2] Its chemical structure is characterized by a pyrimidine (B1678525) ring substituted with an amino group at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 6-position. This arrangement of functional groups provides a unique combination of reactivity and stability, making it an ideal starting material for the synthesis of more complex molecules.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 5600-21-5 | [3] |

| Molecular Formula | C₅H₆ClN₃ | [4][5] |

| Molecular Weight | 143.57 g/mol | [4][5] |

| Melting Point | 183-186 °C | [1][2] |

| Appearance | White to light yellow needle-like crystals | [2] |

| Solubility | Insoluble in water, soluble in acetic acid | [1][2] |

Synthesis

The most common and well-established method for the synthesis of this compound is the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine (B160893) (also known as isocytosine) using phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃).[4]

-

Materials: 2-amino-4-hydroxy-6-methylpyrimidine, phosphorus trichloride (freshly distilled), ice, 25% ammonia (B1221849) solution, 50% ethanol.

-

Procedure:

-

Mix 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus trichloride.

-

Reflux the mixture until it becomes homogeneous.

-

Remove the excess phosphorus trichloride under vacuum.

-

Cool the reaction mixture and carefully add it to ice water.

-

Adjust the pH of the resulting suspension to 8 with a 25% ammonia solution.

-

Filter the precipitate and wash it with water.

-

Recrystallize the crude product from 50% ethanol.

-

Dry the purified product to a constant weight.

-

-

Yield: 54%[4]

-

Characterization:

References

An In-depth Technical Guide to the Discovery and History of 2-Amino-4-chloro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chloro-6-methylpyrimidine is a substituted pyrimidine (B1678525) that has garnered significant interest in various scientific fields. While not a household name, this compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its history is deeply intertwined with the broader exploration of pyrimidine chemistry, a field that has yielded compounds of immense biological and therapeutic importance.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a ready reference for researchers.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5600-21-5 | [2][3] |

| Molecular Formula | C₅H₆ClN₃ | [2][3] |

| Molecular Weight | 143.57 g/mol | [2][3] |

| Melting Point | 183-186 °C | [3] |

| Appearance | White to light yellow crystalline solid | Sigma-Aldrich |

| Solubility | Soluble in acetic acid | [3] |

| InChI Key | NPTGVVKPLWFPPX-UHFFFAOYSA-N | [3] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Source |

| Mass Spectrum (EI) | m/z: 143 (M+), 108 | [2] |

| Infrared (IR) Spectrum | Key absorptions for N-H, C=N, C-Cl bonds. A representative spectrum is available. | NIST WebBook |

| ¹H NMR | Data not explicitly found in a compiled format in the search results. | |

| ¹³C NMR | Data not explicitly found in a compiled format in the search results. |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the chlorination of its corresponding 4-hydroxy derivative. The following protocol provides a detailed methodology for this key transformation.

Synthesis of this compound from 2-Amino-4-hydroxy-6-methylpyrimidine (B160893)

Objective: To replace the hydroxyl group at the 4-position of the pyrimidine ring with a chlorine atom using a chlorinating agent.

Materials:

-

2-Amino-4-hydroxy-6-methylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ammonia (B1221849) solution (25%)

-

Ethanol (B145695) (50%)

-

Standard laboratory glassware for reflux and filtration

-

Heating mantle

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6 grams of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride.

-

Reflux: Heat the mixture to reflux using a heating mantle. Continue refluxing until the mixture becomes a homogeneous solution.

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

-

Workup: Carefully add the cooled residue to a beaker containing crushed ice. This step should be performed in a well-ventilated fume hood as the reaction can be exothermic.

-

Neutralization: Adjust the pH of the aqueous mixture to 8 by the slow addition of a 25% ammonia solution. This will precipitate the crude product.

-

Isolation: Filter the resulting suspension to collect the solid precipitate. Wash the precipitate thoroughly with cold water.

-

Purification: Recrystallize the crude product from 50% ethanol to obtain the purified this compound.

-

Drying: Dry the purified crystals to a constant weight.

Expected Yield: Approximately 54%.

Visualizations

The following diagrams illustrate the synthetic pathway for this compound and its proposed mechanism of action as a nitrification inhibitor.

Caption: Synthesis of this compound.

Caption: Proposed mechanism of nitrification inhibition.

References

Methodological & Application

Synthesis of 2-Amino-4-chloro-6-methylpyrimidine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-amino-4-chloro-6-methylpyrimidine from 2-amino-4-hydroxy-6-methylpyrimidine (B160893). This conversion is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The protocol detailed below is based on established chemical literature, ensuring a reliable and reproducible method.

Introduction

This compound is a key intermediate in medicinal chemistry and drug discovery. The introduction of a chlorine atom at the 4-position of the pyrimidine (B1678525) ring provides a reactive site for further functionalization, enabling the synthesis of a diverse range of derivatives. This protocol outlines the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine using phosphorus oxychloride as the chlorinating agent.

Reaction Scheme

The overall reaction involves the conversion of a hydroxyl group to a chloro group using a dehydrating chlorinating agent.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this synthesis.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| 2-Amino-4-hydroxy-6-methylpyrimidine | C5H7N3O | 125.13 | 3977-29-5 | >300 |

| This compound | C5H6ClN3 | 143.57 | 5600-21-5 | 183-186[1] |

Table 2: Experimental Parameters and Results

| Parameter | Value | Reference |

| Starting Material | 6.0 g of 2-amino-4-hydroxy-6-methylpyrimidine | [1][2] |

| Chlorinating Agent | 35 mL of freshly distilled phosphorus oxychloride | [2] |

| Reaction Condition | Reflux | [1][2] |

| Yield | 3.7 g (54%) | [1][2] |

| Recrystallization Solvent | 50% Ethanol (B145695) | [1][2] |

| Thin-Layer Chromatography (TLC) Rf | 0.79 | [1][2] |

Table 3: Elemental Analysis of this compound

| Element | Experimental (%) | Theoretical (%) |

| Carbon (C) | 41.74 | 41.83 |

| Hydrogen (H) | 4.05 | 4.21 |

| Nitrogen (N) | 29.35 | 29.27 |

| Data from ChemicalBook[1][2] |

Detailed Experimental Protocol

This protocol is based on the procedure described by Erkin, A. V., et al.[2].

Materials:

-

2-amino-4-hydroxy-6-methylpyrimidine (6.0 g)

-

Freshly distilled phosphorus oxychloride (POCl3) (35 mL)

-

Ice

-

25% Ammonia (B1221849) solution

-

50% Ethanol

-

Distilled water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Vacuum evaporator

-

Beakers

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Melting point apparatus

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 6.0 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride.[1][2]

-

Reflux: Heat the mixture to reflux using a heating mantle. Continue refluxing until the mixture becomes homogeneous.[1][2]

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride under vacuum.[1][2]

-

Work-up: Carefully add the residue to a beaker containing crushed ice. Neutralize the acidic solution by slowly adding 25% ammonia solution until the pH reaches 8.[1][2]

-

Isolation of Crude Product: A precipitate will form. Filter the suspension using a Buchner funnel and wash the precipitate thoroughly with cold water.[1][2]

-

Purification: Recrystallize the crude product from 50% ethanol to obtain the purified this compound.[1][2]

-

Drying and Characterization: Dry the purified product to a constant weight. Characterize the final product by determining its melting point and running a TLC. The expected melting point is in the range of 183-186 °C.

Experimental Workflow Visualization

The following diagram illustrates the key steps of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The neutralization step with ammonia is exothermic and should be performed slowly with cooling.

This detailed application note and protocol provide a solid foundation for the successful synthesis of this compound, a valuable building block for further chemical exploration.

References

Microwave-Assisted Synthesis of 2-Amino-4-chloro-6-methylpyrimidine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of 2-amino-4-chloro-6-methylpyrimidine derivatives. This class of compounds serves as a crucial intermediate in the development of pharmaceuticals, particularly in the fields of oncology and virology, as well as in agricultural chemistry.[1][2] Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2]

Introduction

This compound is a versatile building block for the synthesis of various biologically active molecules.[1] The pyrimidine (B1678525) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs that modulate key biological pathways. Derivatives of 2-aminopyrimidine (B69317) have been identified as inhibitors of critical signaling pathways implicated in cancer, such as the Wnt signaling pathway, Aurora kinases, and Polo-like kinases.[3][4]

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactants directly and efficiently, leading to a rapid increase in reaction rates. This technology allows for precise temperature control and uniform heating, often resulting in cleaner reactions with fewer byproducts compared to conventional refluxing techniques.[1][2]

Reaction Principle

The primary reaction described is a nucleophilic aromatic substitution (SNAr) on the this compound core. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom at the C4 position for displacement by various nucleophiles, such as primary and secondary amines. This reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

Comparative Data: Microwave vs. Conventional Synthesis

Microwave irradiation significantly enhances the rate and efficiency of the synthesis of 2-aminopyrimidine derivatives compared to conventional heating methods.

| Product | Method | Catalyst/Base | Solvent | Time | Yield (%) | Reference |

| 2-Amino-4,6-diarylpyrimidine | Conventional | Base Catalysis | Organic Solvent | Long | High | [2][5] |

| 2-Amino-4,6-diarylpyrimidine | Microwave | CaCl2 | Solvent-free | Short | Good | [2][5] |

| 2-Anilinopyrimidines | Conventional | - | - | Hours | Lower | [6] |

| 2-Anilinopyrimidines | Microwave | - | - | Minutes | Higher | [6] |

| General Heterocycles | Conventional | - | - | 2-15 hours | - | [1] |

| General Heterocycles | Microwave | - | - | 2-8 minutes | 10-30% higher | [1] |

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 2-Amino-4-(substituted)-6-methylpyrimidine Derivatives

This protocol is adapted from procedures for the synthesis of similar 2-amino-4-substituted-pyrimidine derivatives.[7][8]

Materials:

-

This compound

-

Substituted primary or secondary amine (1.0 - 1.2 equivalents)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 2.0 equivalents)

-

Anhydrous propanol (B110389) or ethanol

-

Microwave reactor (e.g., CEM Discovery)

-

Microwave reaction vial with a stir bar

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Procedure:

-

To a microwave reaction vial, add this compound (1 mmol).

-

Add the desired substituted amine (1.1 mmol).

-

Add anhydrous propanol (e.g., 1-3 mL) and a stir bar.

-

Add triethylamine (1.1 mmol, ~150 µL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a constant temperature of 120-140°C for 15-30 minutes.[7][8]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction vial to room temperature.

-